molecular formula C8H18Cl2N4 B8625249 Transcyclohexane-1,4-diamidine dihydrochloride CAS No. 37781-86-5

Transcyclohexane-1,4-diamidine dihydrochloride

Cat. No.: B8625249
CAS No.: 37781-86-5
M. Wt: 241.16 g/mol
InChI Key: DSNXNNNJQPQPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Transcyclohexane-1,4-diamidine dihydrochloride is a chemical compound with the molecular formula C₈H₁₈Cl₂N₄ It is known for its unique structure, which consists of a cyclohexane ring substituted with guanidine groups at the 1 and 4 positions, and it is stabilized as a dihydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Transcyclohexane-1,4-diamidine dihydrochloride typically involves the reaction of cyclohexane-1,4-diamine with cyanamide under acidic conditions to form the guanidine groups. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The general reaction scheme is as follows:

  • Cyclohexane-1,4-diamine is dissolved in an aqueous solution.
  • Cyanamide is added to the solution.
  • Hydrochloric acid is introduced to the reaction mixture.
  • The reaction is allowed to proceed at a controlled temperature, typically around 50-60°C, for several hours.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a crystalline solid, which is then packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Transcyclohexane-1,4-diamidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imine derivatives.

    Reduction: Reduction reactions can convert the guanidine groups to amine groups.

    Substitution: The guanidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Imine derivatives.

    Reduction: Cyclohexane-1,4-diamine.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Transcyclohexane-1,4-diamidine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its guanidine groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Transcyclohexane-1,4-diamidine dihydrochloride involves its interaction with biological molecules through its guanidine groups. These groups can form hydrogen bonds and ionic interactions with various molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-diamine: A precursor in the synthesis of Transcyclohexane-1,4-diamidine dihydrochloride.

    1,4-Cyclohexanediamine: Similar in structure but lacks the guanidine groups.

    1,4-Cyclohexanediol: Contains hydroxyl groups instead of guanidine groups.

Uniqueness

This compound is unique due to its guanidine groups, which impart distinct chemical and biological properties. These groups enhance its potential as an antimicrobial agent and its ability to interact with biological molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

37781-86-5

Molecular Formula

C8H18Cl2N4

Molecular Weight

241.16 g/mol

IUPAC Name

cyclohexane-1,4-dicarboximidamide;dihydrochloride

InChI

InChI=1S/C8H16N4.2ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h5-6H,1-4H2,(H3,9,10)(H3,11,12);2*1H

InChI Key

DSNXNNNJQPQPPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=N)N)C(=N)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.